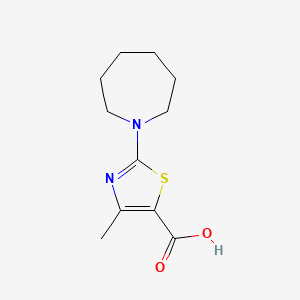
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring and an azepane moiety. With a molecular formula of C₁₁H₁₆N₂O₂S and a molecular weight of 240.33 g/mol, this compound has garnered attention in medicinal chemistry and proteomics research due to its potential biological activities.
The compound appears as a colorless solid and is soluble in various organic solvents. Its synthesis can be achieved through several methods, allowing for efficient production while enabling modifications to enhance yield and purity.
Biological Activities
This compound exhibits several notable biological activities:
- Antiproliferative Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against leukemia, non-small cell lung cancer (NSCLC), and colon cancer cell lines with inhibition percentages ranging from moderate to complete cell death in various assays .
- Mechanism of Action : The compound interacts with biological targets such as proteins and enzymes. Molecular docking studies suggest that it may inhibit specific pathways involved in cancer cell survival and proliferation. Techniques like surface plasmon resonance have been employed to elucidate these interactions further.
Structure-Activity Relationship
The structural features of this compound contribute significantly to its biological activity. The presence of the azepane ring is crucial for its interaction with biological targets. Similar compounds with slight modifications have been synthesized to study their effects on biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Piperidin-1-yl)-4-methylthiazole | Contains piperidine instead of azepane | Different pharmacological profile |
| 2-(Morpholin-4-yl)-4-methylthiazole | Morpholine ring substitution | Enhanced solubility |
| 2-(Tetrahydrofurfuryl)-4-methylthiazole | Tetrahydrofuran ring | Altered metabolic stability |
These modifications demonstrate how small changes in structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies
Several studies have highlighted the efficacy of this compound against various cancer types:
- Leukemia : In vitro studies revealed complete cell death in leukemia cell lines with inhibition percentages reaching up to 97% .
- Non-Small Cell Lung Cancer : The compound exhibited significant anti-cancer activity, showing inhibition percentages between 40% to 90% across different NSCLC cell lines .
- Colon Cancer : It demonstrated potent cytotoxic effects against colon cancer cells, with inhibition percentages often exceeding 85% in various assays .
Properties
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVXKIIACRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















